

comparing boiling points of branched vs. linear C12 alkanes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Ethyl-3,3,4-trimethylheptane*

Cat. No.: *B14560231*

[Get Quote](#)

Boiling Point Comparison: Linear vs. Branched C12 Alkanes

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the boiling points of the linear C12 alkane, n-dodecane, and its branched isomers. The information presented is supported by experimental data and includes detailed methodologies for boiling point determination, offering valuable insights for applications in solvent selection, formulation development, and chemical synthesis.

Introduction

Alkanes are saturated hydrocarbons that serve as fundamental building blocks in organic chemistry and find widespread use as solvents, lubricants, and fuels. For a given carbon number, alkanes can exist as a linear chain or as various branched isomers. This structural isomerism significantly influences their physical properties, most notably their boiling points. Understanding the relationship between molecular structure and boiling point is critical for selecting the appropriate alkane for a specific application, where volatility and phase behavior are key parameters. This guide focuses on C12 alkanes, comparing the boiling point of the straight-chain n-dodecane with several of its branched counterparts.

The Influence of Molecular Structure on Boiling Point

The boiling point of a substance is determined by the strength of the intermolecular forces that hold its molecules together in the liquid phase. For nonpolar molecules like alkanes, the predominant intermolecular forces are London dispersion forces (a type of van der Waals force). The strength of these forces is influenced by two main factors:

- **Molecular Size (Molecular Weight):** As the number of electrons in a molecule increases (which generally corresponds to a higher molecular weight), the likelihood of temporary dipoles forming increases, leading to stronger London dispersion forces and a higher boiling point.
- **Molecular Shape (Surface Area):** The shape of a molecule dictates how closely it can pack with its neighbors. Linear alkanes have a larger surface area, allowing for more points of contact and stronger intermolecular attractions. Branched alkanes, being more compact and spherical, have a smaller surface area, which reduces the effectiveness of these intermolecular forces.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Consequently, for alkanes with the same number of carbon atoms (isomers), a more branched structure will generally result in a lower boiling point compared to its linear counterpart.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Comparative Data: Boiling Points of C12 Alkanes

The following table summarizes the boiling points of n-dodecane and several of its branched isomers.

Alkane Name	Structure	Boiling Point (°C)
n-Dodecane	Linear	216.3
2-Methylundecane	Branched	210
2,2-Dimethyldecane	Branched	201
2,4,6-Trimethylnonane	Branched	192
Isododecane (2,2,4,6,6-Pentamethylheptane)	Highly Branched	176

Experimental Protocols for Boiling Point Determination

The determination of an alkane's boiling point can be performed using several established methods. The choice of method often depends on the quantity of the sample and the required precision.

Method 1: Standard Test Method for Distillation (Based on ASTM D86)

This method is suitable for determining the boiling range of petroleum products and can be adapted for pure hydrocarbons.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Apparatus:

- Distillation flask
- Condenser
- Heating mantle or other heat source
- Calibrated thermometer or temperature probe
- Receiving cylinder

Procedure:

- A measured volume of the C12 alkane sample is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.
- The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor that is distilling.
- The sample is heated, and the temperature is recorded at which the first drop of condensate falls from the condenser into the receiving cylinder. This is the initial boiling point.
- Heating is continued, and the temperature is monitored as the liquid distills. For a pure compound, the temperature should remain relatively constant throughout the distillation.
- The final boiling point is the maximum temperature reached during the distillation.
- The atmospheric pressure should be recorded, as boiling points are pressure-dependent. If the pressure deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

Method 2: Micro-Boiling Point Determination (Thiele Tube Method)

This method is ideal for small sample volumes.

Apparatus:

- Thiele tube
- Thermometer
- Small test tube
- Capillary tube (sealed at one end)
- Heat source (e.g., Bunsen burner or oil bath)

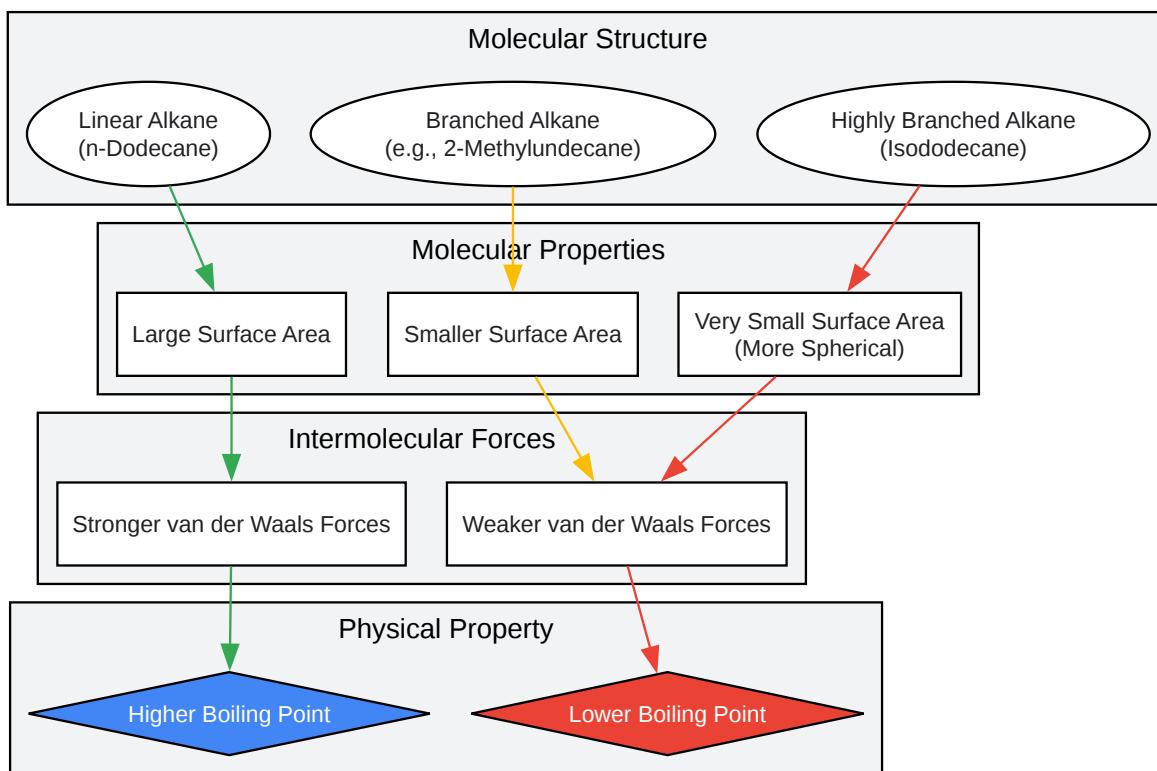
Procedure:

- A small amount of the C12 alkane is placed in the small test tube.

- The capillary tube is placed in the test tube with the open end down.
- The test tube is attached to the thermometer, and the assembly is placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
- The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
- Heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Method 3: Gas Chromatography (GC)

Gas chromatography can be used to determine the boiling point distribution of a hydrocarbon sample.[\[9\]](#)


Procedure:

- A GC instrument equipped with a suitable column is used.
- The instrument is calibrated using a mixture of known hydrocarbons with a range of boiling points.
- The C12 alkane sample is injected into the GC.
- The retention time of the sample is measured and compared to the calibration curve to determine its boiling point.

Logical Relationship: Structure and Boiling Point

The following diagram illustrates the relationship between the molecular structure of C12 alkanes and their resulting boiling points.

Relationship Between Alkane Structure and Boiling Point

[Click to download full resolution via product page](#)

Alkane structure's effect on boiling point.

Conclusion

The experimental data unequivocally demonstrates that for C12 alkanes, branching in the carbon chain leads to a decrease in boiling point. The linear isomer, n-dodecane, exhibits the highest boiling point due to its ability to maximize intermolecular van der Waals forces through its larger surface area. As the degree of branching increases, the molecules become more compact, reducing the surface area available for intermolecular interactions. This results in weaker van der Waals forces that require less energy to overcome, and consequently, lower boiling points. This fundamental principle is crucial for professionals in chemistry and drug development when selecting solvents and designing processes where volatility is a critical parameter.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [tutorchase.com](https://www.tutorchase.com) [tutorchase.com]
- 2. What effect does branching of an alkane chain have class 12 chemistry CBSE [vedantu.com]
- 3. [masterorganicchemistry.com](https://www.masterorganicchemistry.com) [masterorganicchemistry.com]
- 4. [store.astm.org](https://www.store.astm.org) [store.astm.org]
- 5. [nazhco.com](https://www.nazhco.com) [nazhco.com]
- 6. ASTM D86 Method of Petroleum Distillation | Ayalytical [ayalytical.com]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. [rut44.ru](https://www.rut44.ru) [rut44.ru]
- 9. [kelid1.ir](https://www.kelid1.ir) [kelid1.ir]
- To cite this document: BenchChem. [comparing boiling points of branched vs. linear C12 alkanes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14560231#comparing-boiling-points-of-branched-vs-linear-c12-alkanes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com